molecular formula C16H19NO5S B2623748 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide CAS No. 1798023-65-0

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide

Cat. No.: B2623748
CAS No.: 1798023-65-0
M. Wt: 337.39
InChI Key: BQADIQWGFBNLOM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide (CAS Number 1798023-65-0) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C16H19NO5S and a molecular weight of 337.3908, this benzenesulfonamide derivative is characterized by its dimethoxyphenyl and hydroxyethyl substituents . This compound belongs to the benzenesulfonamide class, which is extensively investigated in medicinal chemistry for its wide spectrum of pharmacological activities . Sulfonamide derivatives are known to exhibit diverse biological activities, including antibacterial, antitumour, anti-carbonic anhydrase, diuretic, hypoglycaemic, antithyroid, and protease inhibitory effects . Specific research applications for this structural class include investigation as potent and selective inhibitors of enzymes like 12-lipoxygenase , as well as studies in cancer research, where certain derivatives have been explored as tubulin polymerization inhibitors . The structure is stabilized by intermolecular interactions such as C-H...O hydrogen bonding, which can influence its crystalline form and physicochemical properties . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-21-15-9-8-12(10-16(15)22-2)14(18)11-17-23(19,20)13-6-4-3-5-7-13/h3-10,14,17-18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQADIQWGFBNLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethanol to yield the desired hydroxyethyl derivative. Finally, the hydroxyethyl derivative is treated with benzenesulfonyl chloride under basic conditions to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, to form amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on carbonic anhydrase IX is attributed to the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural differences and biological findings for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide and related sulfonamide derivatives:

Compound Name Structural Features Biological Target Activity/Findings Reference
This compound Benzenesulfonamide, 3,4-dimethoxyphenyl, hydroxyethyl Not explicitly stated Synthesized in 82% yield; structural analog of CA inhibitors
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide Sulfamoylbenzamide, 3,4-dimethoxyphenyl ethyl hCA II Co-crystallized in hCA II active site; confirmed CA inhibition via docking (RMSD validation)
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Single methoxy group, ethyl substituent N/A Structural study highlights sulfonamide backbone’s stability; no direct activity data
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide Dimethyl substitution (replaces hydroxyethyl) N/A Crystal structure resolved; reduced polarity compared to hydroxyethyl analog
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Isobutylamino-sulfonyl and methylphenoxy groups ACE2 Docking score: -5.51 kcal/mol; suggests ACE2 binding via hydrophobic interactions

Key Observations

Role of the 3,4-Dimethoxyphenyl Group :

  • This substituent is a common feature in compounds targeting enzymes like CA and ACE2. Its lipophilic nature likely enhances membrane permeability, while the methoxy groups may engage in hydrogen bonding or π-π stacking within enzyme active sites .

Hydroxyethyl vs. However, this may reduce metabolic stability due to susceptibility to oxidation.

Sulfonamide Modifications :

  • Replacement of the benzenesulfonamide with a sulfamoylbenzamide (as in ) enhances zinc-binding capacity in CA inhibitors, a critical feature for high-affinity enzyme inhibition. The target compound’s benzenesulfonamide lacks this sulfamoyl group, suggesting weaker CA binding unless compensated by other interactions.

Biological Target Specificity :

  • Structural analogs demonstrate divergent targeting:

  • CA inhibitors : Require sulfamoyl or sulfonamide groups for zinc coordination .
  • ACE2 binders: Depend on hydrophobic substituents (e.g., isobutylamino-sulfonyl) for docking . The target compound’s dual polar (hydroxyethyl) and lipathic (dimethoxyphenyl) features may allow dual targeting, though this remains speculative without direct assay data.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The 3,4-dimethoxyphenyl group may slow oxidative metabolism, whereas the hydroxyethyl chain could be a site of glucuronidation or oxidation.
  • Crystal Packing : Structural studies of analogs (e.g., ) reveal that sulfonamide derivatives often form stable crystals via intermolecular hydrogen bonds, which may influence formulation stability.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article will provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound can be described by its structural formula, which includes a benzenesulfonamide moiety attached to a hydroxyethyl group and a dimethoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those structurally related to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Sulfonamide Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AHep-23.25
Compound BP81517.82
This compoundMCF-7TBDCurrent Study

Antiviral Activity

This compound has also been explored for its antiviral properties. Compounds with similar sulfonamide structures have demonstrated effectiveness against various viral infections, including HIV and influenza strains.

Table 2: Antiviral Activity of Related Compounds

Compound NameVirus TypeIC50 (µM)Reference
Compound CHIV-10.20
Compound DInfluenza B0.35
This compoundTBDTBDCurrent Study

The biological activity of this compound may be attributed to its ability to inhibit key enzymes or receptors involved in disease processes. For example, sulfonamides have been shown to act as inhibitors of carbonic anhydrase and other enzymes critical for cellular function.

Study 1: Anticancer Efficacy

In a recent study focusing on the anticancer efficacy of sulfonamide derivatives, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited significant growth inhibition, leading to further investigations into its apoptotic mechanisms and molecular targets.

Study 2: Antiviral Properties

Another study investigated the antiviral properties of sulfonamide derivatives against influenza viruses. The results indicated that compounds similar to this compound could inhibit viral replication at low concentrations, suggesting potential therapeutic applications in antiviral drug development.

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